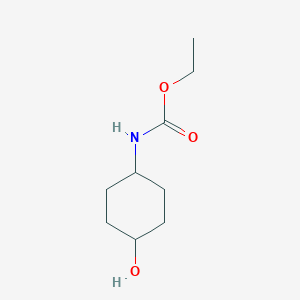

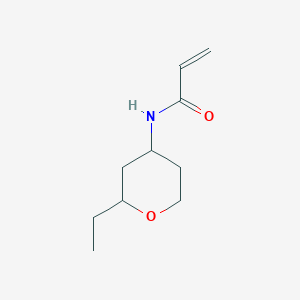

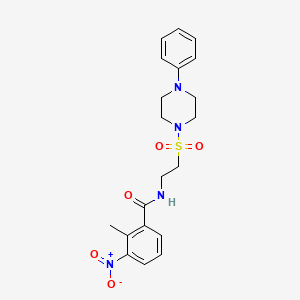

![molecular formula C22H15ClN4OS B2773738 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-91-1](/img/structure/B2773738.png)

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provided information about the hydrogen and carbon atoms in the molecule . The IR spectrum revealed the presence of various functional groups, including C–H, C=C, C=O, C–Br, C–S–C, C–N, N–H, N–O, and C–Cl .Chemical Reactions Analysis

The compound has been involved in reactions to synthesize novel derivatives with potential anti-inflammatory properties . The reactions involved the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis

The compound has a calculated mass of 485.0658 . Its 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum reveals the presence of various functional groups .Scientific Research Applications

- Imidazole derivatives, including compounds like the one you mentioned, have shown promising antimicrobial properties. Researchers have synthesized and evaluated various imidazole-containing molecules for their antibacterial, antifungal, and antiviral activities . These compounds could potentially serve as novel agents in the fight against infectious diseases.

- Some imidazole-based compounds exhibit anti-tubercular activity. For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide has been evaluated against Mycobacterium tuberculosis strains .

- Although not directly related to the compound you mentioned, benzothiazole derivatives have been studied for their potential anticancer properties .

- In a different context, 2-(pyridin-2-yl)benzo[d]thiazole derivatives have been investigated for their effects on cell growth. These compounds were found to influence cell proliferation when cultured with fetal bovine serum .

- Researchers have confirmed the structures of newly synthesized compounds through techniques like 1H-NMR, mass spectroscopy, and elemental analysis .

- Imidazole derivatives serve as important synthons in drug development. Given the rising challenges of antimicrobial resistance (AMR), novel compounds are urgently needed .

Antimicrobial Activity

Anti-Tubercular Potential

Anticancer Investigations

Cell Growth Modulation

Structural Studies and Characterization

Drug Development and AMR Challenges

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is suggested that it may have anti-inflammatory properties . Anti-inflammatory compounds often work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, compounds that promote inflammation .

Future Directions

The compound and its derivatives have shown potential as anti-inflammatory agents . Future research could focus on further exploring these properties, potentially leading to the development of new therapeutic agents. Additionally, modifications to the compound, such as the isosteric replacement of sulfur with oxygen, could be explored .

properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4OS/c1-14-18(23)9-10-19-20(14)26-22(29-19)27(13-17-4-2-3-11-25-17)21(28)16-7-5-15(12-24)6-8-16/h2-11H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYMFRPAOPLFSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

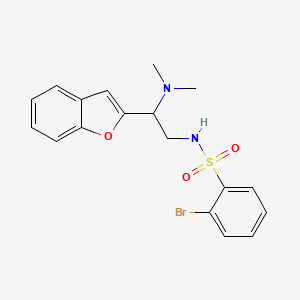

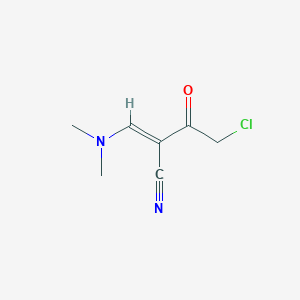

![1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2773661.png)

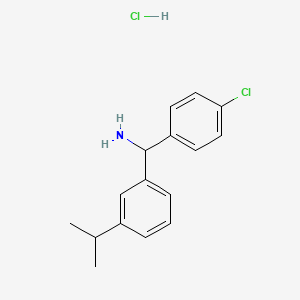

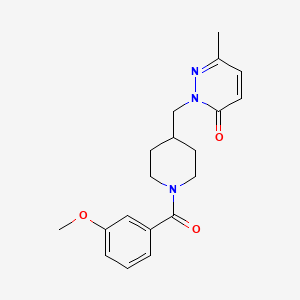

![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole](/img/structure/B2773663.png)

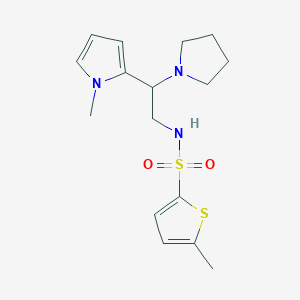

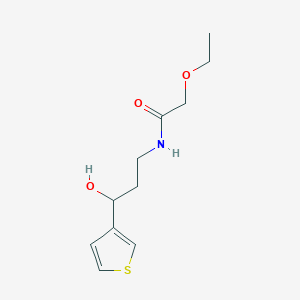

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773665.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2773667.png)

![5-benzyl-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2773678.png)